2-(5-Chloroquinolin-8-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloroquinolin-8-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-10-4-3-8(5-6-13)11-9(10)2-1-7-14-11/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDNAOURFVQYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296276 | |
| Record name | 8-Quinolineacetonitrile, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306606-40-5 | |
| Record name | 8-Quinolineacetonitrile, 5-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306606-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolineacetonitrile, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 5-Chloroquinoline-8-yl Core
The synthesis of the 5-chloroquinoline-8-yl scaffold is a critical undertaking, relying on both historical and contemporary organic chemistry techniques to build the foundational heterocyclic system.
The quinoline (B57606) framework is a prominent heterocyclic motif found in numerous physiologically active compounds. tandfonline.com Its synthesis has been a subject of extensive research, leading to the development of various classical and modern methodologies.
Classical Methods: Named reactions that have long served as the bedrock of quinoline synthesis include the Skraup, Friedländer, Doebner-von Miller, Combes, Pfitzinger, and Conrad-Limpach syntheses. tandfonline.comresearchgate.net The Skraup synthesis, for instance, involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pk The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. uop.edu.pk The Friedländer synthesis offers another route, involving the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under base or acid catalysis. researchgate.netuop.edu.pk While effective, these classical methods often require harsh conditions, such as high temperatures and strong acids, which can limit their applicability for sensitive substrates. tandfonline.com
Modern Methods: Contemporary synthetic chemistry has introduced more efficient, versatile, and environmentally benign approaches to quinoline synthesis. These modern strategies often provide higher yields and greater functional group tolerance.
Catalyst-Based Approaches: A significant advancement lies in the use of transition metal catalysts, including those based on rhodium, cobalt, copper, ruthenium, iron, and nickel, to facilitate quinoline formation. nih.govmdpi.comrsc.org These catalysts can enable novel reaction pathways, such as C-H activation and annulation, under milder conditions. mdpi.com
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, reduce side product formation, and improve yields in classical reactions like the Friedländer synthesis. mdpi.com
Multicomponent Reactions: These reactions involve combining three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity. tandfonline.com
Green Chemistry Approaches: Efforts to reduce the environmental impact of chemical synthesis have led to the development of green methods, which may utilize water as a solvent, solvent-free conditions, or biocatalysts. tandfonline.comtandfonline.com
| Method | Type | Key Reactants | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Skraup Synthesis | Classical | Aniline, Glycerol, Oxidizing Agent | Strong acid (H₂SO₄), high temperature | Uses simple starting materials. | Harsh, often violent reaction. uop.edu.pk |
| Friedländer Synthesis | Classical | 2-Aminoaryl ketone/aldehyde, α-Methylene carbonyl | Acid or base catalysis | Good yields, unambiguous product. | Requires specific ortho-substituted anilines. |
| C-H Activation/Annulation | Modern | Anilines, Alkynes/Alkenes | Transition metal catalyst (e.g., Rh, Co, Ru) | High atom economy, novel bond formations. mdpi.comrsc.org | Catalyst cost and sensitivity. |
| Microwave-Assisted Friedländer | Modern | 2-Aminoaryl ketones, α-Methylene carbonyls | Solid acid catalyst, microwave irradiation | Fast, high yields, environmentally friendly. mdpi.com | Requires specialized equipment. |
The introduction of a chlorine atom at the C-5 position is a key step in forming the desired core structure. This is often achieved by starting with a pre-halogenated precursor. The synthesis of 5-chloro-8-hydroxyquinoline, a crucial intermediate, can be accomplished via a Skraup-type reaction using 4-chloro-2-aminophenol as a starting material. cionpharma.comgoogle.com
General electrophilic substitution reactions on the quinoline ring, such as nitration and sulfonation, typically occur at the C-5 and C-8 positions of the benzene (B151609) ring portion under vigorous conditions. uop.edu.pk Direct halogenation follows a similar pattern. However, achieving regioselectivity can be a challenge.
More recent methodologies offer precise control over halogen placement. An operationally simple, metal-free protocol has been developed for the regioselective C-5 halogenation of 8-substituted quinolines. rsc.org This method employs inexpensive and atom-economical reagents like trihaloisocyanuric acid at room temperature, providing the C-5 halogenated product with high generality and excellent functional group tolerance. rsc.org
Once introduced, the halogen substituent deactivates the ring towards further electrophilic substitution but also serves as a versatile synthetic handle. It can participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups.
Formation of the Acetonitrile (B52724) Moiety at the C-8 Position
Attaching the acetonitrile group (-CH₂CN) to the C-8 position of the 5-chloroquinoline (B16772) core requires specific strategies for carbon-carbon bond formation.
Acetonitrile is a valuable two-carbon building block in organic synthesis. researchgate.net The methyl protons of acetonitrile are weakly acidic (pKa ≈ 31.3 in DMSO), allowing for deprotonation by a strong base to form a nucleophilic cyanomethyl anion (-CH₂CN). mdpi.com This anion can then react with various electrophiles to form α-substituted acetonitriles.
Furthermore, transition metal-catalyzed cross-coupling reactions are powerful tools for creating α-aryl nitriles. researchgate.net Palladium-catalyzed reactions, for example, can couple aryl halides or triflates with cyanoacetate (B8463686) salts (followed by decarboxylation) or directly with cyanomethyl organometallic reagents to form the desired C-C bond. researchgate.net Radical-based methods, where a cyanomethyl radical (•CH₂CN) is generated and added to a substrate, provide another modern avenue for synthesis. mdpi.com
To synthesize 2-(5-Chloroquinolin-8-yl)acetonitrile, a C-C bond must be formed specifically at the C-8 position. Several plausible synthetic pathways can be envisioned based on established quinoline chemistry.
Route via 8-Hydroxyquinoline (B1678124): A common starting material is 5-chloro-8-hydroxyquinoline. cionpharma.comnih.gov The hydroxyl group is not a good leaving group for direct displacement. Therefore, it is typically activated by converting it into a triflate (-OTf) or a nonaflate. This activated intermediate can then undergo a palladium-catalyzed cross-coupling reaction with a suitable cyanomethyl nucleophile, such as (cyanomethyl)zinc bromide, to furnish the target compound.
Route via 8-Methylquinoline: An alternative strategy begins with 5-chloro-8-methylquinoline. The methyl group can be functionalized via a two-step process. First, a radical bromination using N-bromosuccinimide (NBS) and a radical initiator would yield 8-(bromomethyl)-5-chloroquinoline. Second, the resulting benzylic-type bromide can be displaced by a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a nucleophilic substitution reaction to form the acetonitrile moiety.
Route via C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. The C-8 position of quinoline can be selectively activated for C-C bond formation using a directing group, most commonly an N-oxide on the quinoline nitrogen. rsc.org A transition metal catalyst, such as rhodium or cobalt, coordinates to the N-oxide and directs C-H activation at the proximate C-8 position. rsc.org The resulting metallacycle intermediate can then react with a cyanomethylating agent to form the desired product. This approach is highly efficient and avoids the need for pre-functionalized starting materials.
Chemical Reactivity of the this compound Framework
The chemical reactivity of this compound is dictated by the interplay of its three key components: the acetonitrile group, the quinoline ring system, and the chloro substituent.
Reactions of the Acetonitrile Moiety:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either 2-(5-chloroquinolin-8-yl)acetic acid or the corresponding acetamide (B32628) intermediate. evitachem.com
Reduction: The nitrile can be reduced to form 2-(5-chloroquinolin-8-yl)ethanamine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. evitachem.com
Addition of Nucleophiles: Organometallic reagents, such as Grignard or organolithium reagents, can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis. evitachem.com
α-Carbon Reactivity: The methylene (B1212753) protons adjacent to the nitrile group are acidic and can be removed by a base to form a carbanion. This nucleophile can then be used for further C-C bond formation through reactions with alkyl halides or other electrophiles.
Reactions of the Quinoline Ring:
Basicity: The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic. It can be protonated by acids to form quinolinium salts. uop.edu.pk
Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Further deactivation is provided by the C-5 chloro substituent. Any substitution would be expected to occur on the benzene ring under forcing conditions.
Nucleophilic Substitution: The pyridine (B92270) part of the quinoline ring is electron-deficient and can undergo nucleophilic aromatic substitution, typically at the C-2 and C-4 positions, particularly if a leaving group is present. uop.edu.pk
Reactions of the Chloro Substituent: The chlorine atom at the C-5 position is attached to an sp²-hybridized carbon and is relatively inert to traditional nucleophilic substitution. However, it can be displaced or modified through transition-metal-catalyzed cross-coupling reactions, enabling further diversification of the molecular scaffold.
Oxidation Reactions of the Quinoline Nitrogen
The nitrogen atom of the quinoline ring is susceptible to oxidation, typically with peroxy acids, to form the corresponding N-oxide. This transformation can modify the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions. The N-oxide functionality can also serve as a directing group in certain C-H activation reactions. researchgate.net
A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction generally proceeds by treating the quinoline derivative with m-CPBA in a suitable solvent, such as dichloromethane (B109758) (DCM) or chloroform, at or below room temperature. The resulting N-oxide can be isolated after an appropriate workup procedure. For instance, the synthesis of 4-hydroxyaminoquinoline-N-oxide has been documented, highlighting the utility of N-oxidation in the functionalization of quinoline scaffolds. nih.gov
Table 1: Hypothetical Oxidation of this compound
| Reactant | Reagent | Product |
| This compound | m-CPBA | 2-(5-Chloro-1-oxidoquinolin-8-yl)acetonitrile |
This table represents a predicted reaction based on the general reactivity of quinolines.
Reduction Reactions of the Quinoline Ring System
The quinoline ring of this compound can undergo reduction, typically through catalytic hydrogenation, to yield tetrahydroquinoline derivatives. The specific product obtained depends on the catalyst, solvent, and reaction conditions. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.
Catalytic hydrogenation of chloroquinolines can sometimes lead to dehalogenation as a side reaction. The choice of catalyst and reaction parameters is crucial to achieve selective reduction of the pyridine ring while preserving the chloro substituent. For instance, cobalt-catalyzed hydrogenation has been shown to be effective for the reduction of various quinoline derivatives to their corresponding 1,2,3,4-tetrahydroquinolines. nih.gov In some cases, transfer hydrogenation using reagents like ammonia-borane complex in the presence of a suitable catalyst can also achieve the desired reduction under mild conditions. iipseries.org
Table 2: Potential Products from the Reduction of the Quinoline Ring
| Starting Material | Reducing System | Major Product | Potential Byproduct (Dehalogenation) |
| This compound | H₂, Pd/C | 2-(5-Chloro-1,2,3,4-tetrahydroquinolin-8-yl)acetonitrile | 2-(1,2,3,4-Tetrahydroquinolin-8-yl)acetonitrile |
| This compound | Co catalyst, H₂ | 2-(5-Chloro-1,2,3,4-tetrahydroquinolin-8-yl)acetonitrile | - |
| This compound | Ammonia-borane, Mn catalyst | 2-(5-Chloro-1,2,3,4-tetrahydroquinolin-8-yl)acetonitrile | - |
This table illustrates possible outcomes based on known catalytic hydrogenation methods for substituted quinolines.
Nucleophilic Substitution Reactions at the C-5 Chloro-Substituent
The chlorine atom at the C-5 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAᵣ). This reaction allows for the introduction of a variety of functional groups at this position. The reactivity of the C-5 chloro group can be influenced by the electronic nature of the substituent at the C-8 position.
A range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiols. The reactions are typically carried out in a suitable solvent, often at elevated temperatures, and may require the presence of a base to facilitate the reaction. For example, the substitution of a chloro group on a quinoline ring with amines is a well-established method for the synthesis of aminoquinoline derivatives. nih.gov Similarly, reactions with thiols can be used to introduce sulfur-containing moieties. cas.cnnih.gov
Table 3: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent/Conditions | Product |
| Ammonia | High temperature, pressure | 2-(5-Aminoquinolin-8-yl)acetonitrile |
| Sodium methoxide | Methanol, heat | 2-(5-Methoxyquinolin-8-yl)acetonitrile |
| Sodium thiophenoxide | DMF, heat | 2-(5-(Phenylthio)quinolin-8-yl)acetonitrile |
This table provides examples of potential nucleophilic substitution reactions based on general principles of SNAᵣ on chloroquinolines.
Transformations of the Nitrile Functional Group
The nitrile group of this compound is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and addition of organometallic reagents.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a strong acid such as sulfuric acid or hydrochloric acid with heating, will yield 2-(5-chloroquinolin-8-yl)acetic acid. youtube.com Base-catalyzed hydrolysis, using a strong base like sodium hydroxide (B78521) followed by an acidic workup, will also produce the corresponding carboxylic acid. youtube.com
Reduction: The nitrile group can be reduced to a primary amine, 2-(5-chloroquinolin-8-yl)ethan-1-amine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. masterorganicchemistry.comyoutube.comyoutube.com
Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group to form ketones after an acidic workup. For example, reaction with methylmagnesium bromide would yield 1-(5-chloroquinolin-8-yl)propan-2-one. This reaction proceeds through an imine intermediate which is hydrolyzed upon workup. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org
Table 4: Key Transformations of the Nitrile Group
| Reaction Type | Reagents | Product |
| Acid-catalyzed Hydrolysis | H₂SO₄, H₂O, heat | 2-(5-Chloroquinolin-8-yl)acetic acid |
| Base-catalyzed Hydrolysis | 1. NaOH, H₂O, heat2. H₃O⁺ | 2-(5-Chloroquinolin-8-yl)acetic acid |
| Reduction | 1. LiAlH₄, Et₂O2. H₂O | 2-(5-Chloroquinolin-8-yl)ethan-1-amine |
| Reaction with Grignard Reagent | 1. CH₃MgBr, Et₂O2. H₃O⁺ | 1-(5-Chloroquinolin-8-yl)propan-2-one |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional NMR Analysis (e.g., ¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(5-Chloroquinolin-8-yl)acetonitrile provides critical information about the number, environment, and coupling interactions of the hydrogen atoms. The aromatic region of the spectrum is expected to display a set of distinct signals corresponding to the protons of the quinoline (B57606) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine substituent. Furthermore, a characteristic singlet or AB quartet would be anticipated for the methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group, with its chemical shift influenced by the adjacent quinoline ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum would reveal distinct resonances for the carbons of the quinoline core, the methylene carbon, and the nitrile carbon. The chemical shifts of the quinoline carbons are indicative of their position within the heterocyclic ring and their proximity to the nitrogen and chlorine atoms. The nitrile carbon is expected to appear in the characteristic downfield region for this functional group.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| 8.9 - 9.1 | dd |
| 7.5 - 7.7 | dd |
| 8.5 - 8.7 | d |
| 7.6 - 7.8 | d |
| 7.8 - 8.0 | d |
| 4.0 - 4.2 | s |
Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.
Two-Dimensional and Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecular framework, a suite of two-dimensional NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the quinoline ring, for instance, showing correlations between H-2 and H-3, and between H-6 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for all protonated carbons in the molecule, such as linking the methylene proton signals to the corresponding methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations from the methylene protons to the C-7, C-8, and C-8a carbons of the quinoline ring would confirm the attachment of the acetonitrile group at the 8-position.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A sharp, medium-intensity band is expected in the range of 2240-2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Cl stretching vibration is also anticipated, typically in the 1000-1100 cm⁻¹ region for aryl chlorides.
| IR Absorption (Predicted) | |
| Frequency (cm⁻¹) | Functional Group |
| 3050-3150 | Aromatic C-H Stretch |
| 2240-2260 | C≡N Stretch (Nitrile) |
| 1580-1620 | Aromatic C=C Stretch |
| 1500-1550 | Aromatic C=N Stretch |
| 1000-1100 | C-Cl Stretch |
Note: This is a predicted representation of the IR data.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile C≡N stretch is also expected to be a prominent feature in the Raman spectrum, often showing a strong, sharp band. The symmetric breathing vibrations of the quinoline ring system are typically Raman active and would provide a characteristic fingerprint for the heterocyclic core.
| Raman Shift (Predicted) | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050-3150 | Aromatic C-H Stretch |
| 2240-2260 | C≡N Stretch (Nitrile) |
| 1300-1400 | Quinoline Ring Breathing |
Note: This table represents predicted Raman shifts.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a distinct molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of the molecular ion under electron impact would likely involve the loss of the acetonitrile side chain or cleavage within the quinoline ring. A significant fragment would likely correspond to the 5-chloroquinoline (B16772) cation, formed by the loss of the ·CH₂CN radical. Further fragmentation of the quinoline ring could also be observed.
| Mass Spectrometry Data (Predicted) | |
| m/z Value | Interpretation |
| [M]⁺ | Molecular Ion |
| [M+2]⁺ | Isotope Peak (due to ³⁷Cl) |
| [M - 40]⁺ | Loss of CH₂CN |
| [C₉H₅ClN]⁺ | 5-Chloroquinoline Cation |
Note: The fragmentation data is hypothetical and based on typical fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In the context of quinoline derivatives, these transitions are typically of the π → π* type, originating from the delocalized π-electron system of the aromatic rings. semanticscholar.orgnih.gov
While specific experimental UV-Vis spectral data for this compound is not readily found in published literature, its electronic absorption properties can be predicted and understood through computational studies, specifically using Time-Dependent Density Functional Theory (TD-DFT). semanticscholar.orgnih.govrsc.org Such theoretical calculations have been shown to provide reliable predictions for the absorption spectra of various quinoline derivatives. semanticscholar.orgnih.gov
The UV-Vis spectrum of this compound is expected to be characterized by multiple absorption bands in the UV region. The electronic transitions, their corresponding maximum absorption wavelengths (λmax), and oscillator strengths (a measure of the transition probability) can be computationally estimated. The presence of the chloro and acetonitrile substituents on the quinoline core is anticipated to influence the energy of the molecular orbitals, thereby causing shifts in the absorption maxima compared to the parent quinoline molecule. acs.org
Table 1: Predicted Electronic Transitions for Quinoline Derivatives
| Transition Type | Predicted λmax Range (nm) | Key Molecular Orbitals Involved |
| π → π | 300 - 370 | HOMO → LUMO |
| π → π | 250 - 300 | Deeper π orbitals → LUMO+n |
Note: This table is based on general theoretical predictions for substituted quinolines and is intended to be illustrative of the expected electronic transitions for this compound. Actual experimental values may vary.
The π → π* transitions are characteristic of the aromatic system, and their specific wavelengths are sensitive to the nature and position of substituents. acs.org The chloro group, being an electron-withdrawing group, and the acetonitrile group can modulate the electron density distribution within the quinoline ring, thus affecting the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the energy of the primary electronic transition. semanticscholar.org
X-ray Diffraction Analysis for Crystalline Structure Determination
While the crystal structure of this compound has not been reported, the structure of a closely related compound, 5-chloroquinolin-8-yl acrylate (B77674), has been determined. researchgate.net Given the shared 5-chloroquinoline core, the crystallographic data for this analog can serve as a valuable reference for predicting the likely crystal system and space group for the title compound.
The single-crystal X-ray diffraction analysis of 5-chloroquinolin-8-yl acrylate revealed that it crystallizes in the monoclinic space group P21/c. researchgate.net It is plausible that this compound could adopt a similar crystalline architecture due to the structural dominance of the 5-chloroquinoline moiety.
Table 2: Crystallographic Data for the Related Compound 5-chloroquinolin-8-yl Acrylate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
Source: Data for 5-chloroquinolin-8-yl Acrylate. researchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure of molecules. DFT calculations for 2-(5-Chloroquinolin-8-yl)acetonitrile would typically be initiated using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The planarity of the quinoline (B57606) ring and the orientation of the acetonitrile (B52724) substituent would be key parameters determined in this step. A conformational analysis could also be performed to identify other stable isomers and the energy barriers between them.
Illustrative Optimized Geometrical Parameters This table presents a hypothetical structure for how optimized geometrical parameters for this compound would be displayed following DFT calculations. The values are for illustrative purposes and are not based on published experimental data for this specific molecule.
| Parameter | Calculated Value |
|---|---|
| C-Cl Bond Length (Å) | 1.75 |
| C≡N Bond Length (Å) | 1.16 |
| C-C (Acetonitrile) Bond Length (Å) | 1.47 |
| C-C-N Bond Angle (°) | 178.5 |
Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of motion, such as the stretching of the C≡N bond in the acetonitrile group, the C-Cl stretching mode, or various bending and rocking motions of the quinoline ring. Theoretical spectra can be compared with experimental data to confirm the molecular structure.
The electronic properties of a molecule are key to understanding its reactivity and spectral behavior. DFT is used to calculate the energies and shapes of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO may have significant contributions from the acetonitrile group and the aromatic system.
Hypothetical Frontier Molecular Orbital Data This table illustrates the kind of data that would be generated from a HOMO-LUMO analysis. The values are hypothetical.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Quantum Chemical Descriptors for Reactivity Prediction
From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to predict the global reactivity of the molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's tendency to attract electrons, its resistance to charge transfer, and its propensity to act as an electrophile. Such parameters are invaluable for predicting how this compound might interact with other reagents in a chemical reaction.
Atoms in Molecules (AIM) Theory for Electron Density Topology
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density to define atomic properties and chemical bonds. AIM can identify and characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at specific points called bond critical points. For this compound, an AIM analysis could be used to precisely characterize the C-Cl bond, the C≡N triple bond, and the various C-C and C-N bonds within the quinoline ring system, providing a rigorous, quantitative description of the bonding.
Table of Compounds
| Compound Name |
|---|
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the exploration of the conformational landscapes of molecules over time. This technique models the atomic motions of a system, providing a dynamic picture of the various shapes (conformers) a molecule can adopt and the energetic favorability of these states.
For this compound, an MD simulation would typically involve placing the molecule in a simulated physiological environment, such as a water box with appropriate ions, and calculating the forces between atoms to predict their movements. The primary goal of such a simulation would be to understand the flexibility of the acetonitrile group relative to the rigid quinoline ring system. Key areas of investigation would include:
Rotational Barriers: Determining the energy required for the rotation around the single bond connecting the acetonitrile group to the quinoline ring. This would reveal the most stable rotational isomers (rotamers).
Solvent Effects: Analyzing how the presence of water molecules influences the conformational preferences of the compound through hydrogen bonding and other non-covalent interactions.
Intramolecular Interactions: Identifying any weak interactions between the nitrile nitrogen, the quinoline nitrogen, and the chlorine atom that might stabilize certain conformations.
The resulting trajectory from an MD simulation can be analyzed to generate a conformational landscape map, often visualized as a Ramachandran-like plot, which shows the distribution of molecular conformations and their corresponding potential energies. This provides a detailed understanding of the molecule's flexibility and the predominant shapes it is likely to adopt, which is crucial for understanding its potential interactions with biological macromolecules.
In Silico Prediction of Biological Interactions
In silico methods are instrumental in predicting how a small molecule like this compound might interact with biological targets, thereby guiding further experimental research. These predictions are typically based on the molecule's structural and electronic properties.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand) into the binding site of a target protein.
While specific docking studies for this compound are not readily found in the scientific literature, we can examine research on a closely related analog, Cloxyquin (5-chloro-8-hydroxyquinoline) , to infer potential interaction patterns. Cloxyquin differs by having a hydroxyl group at the 8-position instead of an acetonitrile group. A study investigating the interaction of Cloxyquin with Bovine Serum Albumin (BSA) provides a useful model for how a 5-chloroquinoline (B16772) scaffold might behave. nih.govnih.gov
In this study, molecular docking simulations revealed that Cloxyquin could bind to multiple sites on BSA, with a preference for fatty acid binding sites. The primary forces driving this interaction were identified as hydrophobic interactions. nih.govnih.gov The quinoline ring of Cloxyquin was found to engage in hydrophobic interactions with nonpolar amino acid residues, while also participating in π-π stacking interactions. nih.govnih.gov
Based on these findings for a similar molecule, a hypothetical docking study of this compound with a protein target might yield the following interactions:
Hydrophobic Interactions: The chloroquinoline core would likely interact with hydrophobic pockets in a protein's binding site.
Hydrogen Bonding: The nitrogen atom of the nitrile group could act as a hydrogen bond acceptor.
π-π Stacking: The aromatic quinoline ring system could engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
A summary of potential interactions, extrapolated from the study of Cloxyquin with BSA, is presented below.
| Interaction Type | Potential Participating Groups of the Ligand | Potential Interacting Amino Acid Residues |
| Hydrophobic Interaction | Quinoline scaffold, Chlorophenyl ring | Leucine, Valine, Phenylalanine |
| Hydrogen Bonding | Nitrile nitrogen | Serine, Threonine, Arginine |
| π-π Stacking/Interaction | Quinoline ring system | Phenylalanine, Tyrosine |
This table is illustrative and based on the binding characteristics of the analogous compound Cloxyquin with Bovine Serum Albumin. nih.govnih.gov
The planar aromatic structure of the quinoline ring in this compound suggests a potential for interaction with DNA. Planar molecules can bind to DNA through a process called intercalation, where the molecule inserts itself between the base pairs of the DNA double helix.
Theoretical investigations into the DNA binding potential of this compound would likely employ molecular docking and molecular dynamics simulations with a model of a DNA duplex. These studies would aim to:
Determine the Preferred Binding Mode: To ascertain whether the molecule prefers to bind in the major or minor groove of the DNA, or to intercalate between base pairs.
Calculate the Binding Energy: To quantify the strength of the interaction between the compound and DNA. A negative and significant binding energy would suggest a stable complex.
Identify Key Interactions: To detail the specific non-covalent interactions, such as van der Waals forces, electrostatic interactions, and potential hydrogen bonds between the molecule and the DNA bases or phosphate (B84403) backbone.
The presence of the chloro and acetonitrile substituents would influence the electronic properties and steric profile of the quinoline ring, which in turn would affect the specificity and strength of its interaction with different DNA sequences. Such theoretical studies are crucial for understanding the potential genotoxicity or therapeutic applications of quinoline derivatives that target nucleic acids.
Structure Activity Relationship Sar Studies of 5 Chloroquinolin 8 Yl Acetonitrile Derivatives
Impact of Substitutions on Biological Activity Profiles
The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For the 5-chloroquinolin-8-yl acetonitrile (B52724) scaffold, substitutions at various positions can dramatically alter its potency and selectivity for different biological targets.
Substitutions on the phenyl ring of related quinoline structures have also been shown to significantly influence bioactivity. While direct SAR studies on phenyl-substituted 2-(5-chloroquinolin-8-yl)acetonitrile are limited in publicly available research, extrapolation from similar quinoline scaffolds suggests that both electron-donating and electron-withdrawing groups can modulate activity. For example, in a series of 4-aminoquinoline (B48711) derivatives, analogs with electron-donating groups showed better antimalarial activity than those with electron-withdrawing substituents. acs.org
Systematic Structural Modifications and Their Biological Outcomes
Systematic modifications of the this compound structure are crucial for optimizing its therapeutic potential. Key areas for modification include the acetonitrile group at the C-8 position and the quinoline core itself.
Modification of the C-8 Acetonitrile Group: The acetonitrile moiety at the C-8 position is a key functional group that can be altered to explore its role in target binding. Potential modifications could include:
Hydrolysis to the corresponding carboxylic acid or reduction to an aminoethyl group, which would introduce different electronic and hydrogen-bonding capabilities.
Conversion to other functional groups such as amides, esters, or small heterocyclic rings. Each modification would present a different steric and electronic profile to a potential biological target.
While specific studies on the systematic modification of the acetonitrile group in this exact compound are not widely reported, research on other C-8 substituted quinolines provides valuable insights. For example, in a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinolone-3-carboxylic acids, the nature of the alkoxy group at C-8 (methoxy vs. ethoxy) had a significant impact on antibacterial activity and safety profiles. The 8-methoxy derivatives showed potent antibacterial activity, while the 8-ethoxy derivatives were less active but had an improved safety profile. researchgate.net
Modifications on the Quinoline Ring: Besides the existing chloro group at C-5, further substitutions on the quinoline ring could be explored. For instance, introducing small alkyl or alkoxy groups at other available positions could fine-tune the molecule's lipophilicity and steric bulk, potentially leading to improved activity or selectivity.
Comparative Analysis of Quinolines with Diverse C-8 Substituents
To understand the significance of the acetonitrile group at the C-8 position, it is informative to compare the biological activities of this compound with other 5-chloroquinolines bearing different substituents at the C-8 position.
A prominent and well-studied C-8 substituent is the hydroxyl group, as seen in 5-chloro-8-hydroxyquinoline. This compound and its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects. The mechanism of action for 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogens and cancer cells.
In contrast, the acetonitrile group at C-8 in this compound introduces a different set of chemical properties. The nitrile group is a polar functionality capable of participating in dipole-dipole interactions and can also act as a hydrogen bond acceptor. Its linear geometry and electronic properties differ significantly from the hydroxyl group, suggesting a potentially different mode of action and biological target profile.
While direct comparative studies are scarce, the wealth of data on 8-hydroxyquinolines provides a benchmark for evaluating the potential of the C-8 acetonitrile analog. The replacement of the chelating hydroxyl group with a non-chelating but polar acetonitrile group may lead to a different spectrum of biological activity, potentially avoiding mechanisms related to metal chelation and offering a different therapeutic window.
| C-8 Substituent | Key Chemical Properties | Reported Biological Activities in Related Quinolines |
| -CH₂CN (Acetonitrile) | Polar, Hydrogen bond acceptor, Linear geometry | (Hypothetical based on scaffold) Antimicrobial, Anticancer |
| -OH (Hydroxyl) | Hydrogen bond donor/acceptor, Metal chelator | Antimicrobial, Antifungal, Anticancer, Antiprotozoal |
| -OCH₃ (Methoxy) | Lipophilic, Hydrogen bond acceptor | Antibacterial |
| -OC₂H₅ (Ethoxy) | More lipophilic than methoxy | Antibacterial (less potent than methoxy) |
| -NH₂ (Amino) | Hydrogen bond donor, Basic | Antimalarial |
Exploration of Key Pharmacophoric Features within the Quinoline Scaffold
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For quinoline derivatives, several key pharmacophoric features have been identified that contribute to their diverse biological actions.
The substituent at the C-5 position , in this case, a chlorine atom, is a crucial feature. Its electron-withdrawing nature and contribution to lipophilicity can significantly influence target binding and pharmacokinetic properties. In many quinoline-based drugs, halogenation at this position is a common strategy to enhance potency.
The substituent at the C-8 position is another critical determinant of activity. The nature of this group dictates the types of interactions the molecule can form with its target.
For 8-hydroxyquinolines , the key pharmacophoric feature is the ability to form a chelation complex with metal ions, involving the hydroxyl oxygen and the quinoline nitrogen.
For This compound , the acetonitrile group presents a distinct pharmacophoric feature. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, and the entire group contributes to the molecule's polarity and steric profile.
Pharmacophore modeling studies on various quinoline derivatives have highlighted the importance of a combination of hydrophobic regions (the aromatic rings) and hydrogen bond donor/acceptor sites for potent biological activity. The specific arrangement and nature of these features in this compound and its derivatives would define their unique pharmacophore and, consequently, their specific biological targets and therapeutic potential.
Mechanistic Research in Biological Contexts
Investigation of Enzyme Inhibition and Activation Mechanisms
Currently, there is a lack of specific research data detailing the direct enzyme inhibition or activation mechanisms of 2-(5-Chloroquinolin-8-yl)acetonitrile. The broader class of quinoline (B57606) derivatives is known to interact with a variety of enzymes due to their structural motifs, which can participate in hydrogen bonding, metal chelation, and hydrophobic interactions within enzyme active sites. For instance, various substituted quinolines have been investigated as inhibitors of kinases, phosphatases, and proteases in different therapeutic areas. However, without targeted enzymatic assays involving this compound, any potential enzymatic targets remain speculative. Future research, including high-throughput screening against diverse enzyme panels and detailed kinetic studies, is necessary to elucidate its specific enzymatic activity profile.
Studies on Nucleic Acid Binding and Its Consequences on Cellular Function
Significant research has been conducted on the interaction of this compound with nucleic acids, revealing a notable affinity for specific DNA structures. One study identified this compound, referred to as "Compound 2," as a small molecule that binds to G-quadruplex (G4) DNA structures. nih.gov
Surface plasmon resonance (SPR) studies demonstrated that this compound binds to the G-quadruplex structure found in the promoter region of the c-myc oncogene. The interaction was characterized by a dissociation constant (KD) of 328 nM, indicating a strong and specific binding affinity. nih.gov In contrast, minimal binding was observed with unstructured control DNA, highlighting the compound's preference for the G4 conformation. nih.gov
This binding has direct functional consequences on cellular processes. A PCR-stop assay confirmed that the compound's interaction with the c-myc G4 oligonucleotide could inhibit the progression of DNA polymerase, suggesting that it can stall replication or transcription of genes regulated by G4 structures. nih.gov Furthermore, in cell culture experiments, treatment with this compound led to a concentration-dependent increase in the expression of the c-myc gene. nih.gov This stimulatory effect on gene expression suggests a direct interaction with the c-myc promoter in a cellular context. nih.gov
These findings underscore the potential of this compound to modulate gene expression through direct interaction with non-canonical DNA structures, which may form the basis of its biological activities.
Modulation of Cellular Signaling Pathways (e.g., those regulating growth and apoptosis)
Direct evidence for the modulation of specific cellular signaling pathways by this compound is not yet available in the scientific literature. However, the demonstrated effect on c-myc expression implies a potential downstream impact on numerous signaling cascades that regulate cell growth, proliferation, and apoptosis, as c-myc is a master regulator of these processes.
Studies on other 8-hydroxyquinoline (B1678124) derivatives have shown that they can induce apoptosis and other forms of cell death in cancer cells through various mechanisms, including the activation of the extracellular signal-regulated kinase (ERK) pathway and the induction of endoplasmic reticulum (ER) stress. For example, a novel 8-hydroxyquinoline derivative was found to trigger both paraptosis and apoptosis in breast cancer cells by inhibiting the proteasome and activating the ERK pathway. While these findings are for a different quinoline derivative, they highlight plausible pathways that could be investigated for this compound. Future research, such as phosphoproteomic analyses and pathway-specific reporter assays, will be crucial to delineate the precise signaling networks affected by this compound.
Interaction Studies with Biomolecules (e.g., Protein Binding)
The interaction of this compound with proteins and other biomolecules is an area that requires further investigation. While no specific protein binding partners have been identified for this compound, studies on structurally similar molecules can provide valuable insights.
For instance, research on cloxyquin (5-chloro-8-hydroxyquinoline), a closely related compound, has detailed its interaction with bovine serum albumin (BSA). This interaction was found to be a static process involving the formation of a ground-state complex, with a moderate binding constant. semanticscholar.orgnih.gov The primary driving forces for this binding were identified as hydrophobic interactions. semanticscholar.orgnih.gov Given the structural similarities, it is plausible that this compound may also interact with serum albumins and other proteins through similar hydrophobic and potentially other non-covalent interactions. The acetonitrile (B52724) moiety itself can influence protein structure, potentially weakening hydrophobic interactions and promoting hydrogen bonding between peptides, which can lead to protein denaturation at higher concentrations.
A comprehensive understanding of the biomolecular interactions of this compound will require further studies, such as affinity chromatography, mass spectrometry-based proteomic approaches, and biophysical techniques like isothermal titration calorimetry, to identify and characterize its binding partners within the cellular proteome.
Applications in Medicinal Chemistry Research and Development
Design and Synthesis of Novel Bioactive Scaffolds for Drug Discovery
The synthesis of novel bioactive scaffolds is a cornerstone of drug discovery, providing new molecular frameworks for therapeutic intervention. While general synthetic routes for quinoline (B57606) derivatives are well-established, specific methodologies focused on utilizing 2-(5-Chloroquinolin-8-yl)acetonitrile as a starting material for diverse bioactive scaffolds are not prominently reported in the literature. The chloro and acetonitrile (B52724) functionalities on the quinoline core, in theory, offer versatile handles for chemical modification, allowing for the potential construction of a variety of more complex molecules.
Development of Potential Antimicrobial Agents Based on the Quinoline Core
Research into Anticancer Properties of Quinoline Derivatives
Quinoline derivatives have emerged as a significant class of compounds in anticancer research, with several approved drugs for clinical use. Their mechanisms of action are diverse and can include the inhibition of kinases, topoisomerases, and other cellular processes crucial for cancer cell proliferation. While extensive research exists on the anticancer potential of various quinoline-based compounds, dedicated studies on the cytotoxic and antiproliferative effects of this compound against cancer cell lines have not been widely published.
Exploration of Other Therapeutic Areas for Quinoline-Based Compounds
The therapeutic applications of quinoline-based compounds extend beyond antimicrobial and anticancer activities. They have been investigated for a multitude of other conditions, including their potential as anti-inflammatory, antiviral, and antimalarial agents. The specific biological activities of this compound in these or other therapeutic areas remain an area for future investigation, as current literature does not provide specific data.
Future Research Directions and Emerging Paradigms
Advanced and Sustainable Synthetic Methodologies
The future synthesis of 2-(5-Chloroquinolin-8-yl)acetonitrile and its analogs will increasingly pivot towards advanced and sustainable methodologies that prioritize efficiency, safety, and environmental responsibility. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often necessitate harsh conditions, hazardous reagents, and lengthy reaction times, leading to significant environmental and economic concerns. nih.govnih.gov
Furthermore, the development of novel catalytic systems is a key area of future research. This includes the use of nanocatalysts, which offer high catalytic activity and recyclability. nih.govnih.gov Polymer-supported catalysts are also being investigated to facilitate easier separation and reuse, further enhancing the sustainability of the synthetic process. mdpi.com These advanced methods promise to make the production of this compound derivatives more efficient and environmentally benign.
| Synthetic Approach | Key Advantages | Relevant Techniques |
| Green Chemistry | Reduced waste, milder reaction conditions, improved selectivity. acs.org | Use of greener solvents (e.g., water, ethanol), eco-friendly catalysts. rsc.org |
| Energy-Efficient Synthesis | Accelerated reaction times, improved yields. acs.org | Microwave-Assisted Synthesis (MAS), Ultrasound-assisted synthesis. nih.gov |
| Process Intensification | Minimized waste, reduced solvent consumption, improved efficiency. rsc.org | One-pot synthesis. rsc.org |
| Advanced Catalysis | High activity, recyclability, ease of separation. nih.govmdpi.com | Nanocatalysts, Polymer-supported catalysts. nih.govmdpi.com |
Integration of Computational and Experimental Approaches for Rational Design
The paradigm of drug discovery is shifting from serendipitous screening to a more targeted, rational design process. The integration of computational and experimental approaches is central to this evolution, enabling the design of this compound derivatives with enhanced potency and specificity. datamyne.com
In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are becoming indispensable tools. rsc.orgmdpi.com Molecular docking allows for the prediction of binding affinities and interaction modes of quinoline derivatives with their biological targets. nih.gov QSAR models can correlate the structural features of these compounds with their biological activities, guiding the design of more potent analogs. datamyne.com MD simulations provide insights into the dynamic behavior of the ligand-receptor complexes, helping to elucidate the mechanism of action. rsc.org
These computational predictions are then validated and refined through experimental studies. The synthesis of computationally designed molecules followed by in vitro and in vivo testing creates a feedback loop that accelerates the optimization of lead compounds. nih.govrsc.org This synergistic approach minimizes the trial-and-error nature of traditional drug discovery, saving time and resources in the development of novel therapeutics based on the this compound scaffold.
| Computational Technique | Application in Drug Design |
| Molecular Docking | Predicts binding affinity and interaction modes with biological targets. nih.gov |
| QSAR | Correlates chemical structure with biological activity to guide lead optimization. datamyne.com |
| Molecular Dynamics (MD) Simulations | Elucidates the dynamic behavior of ligand-receptor complexes. rsc.org |
| ADMET Prediction | Assesses the absorption, distribution, metabolism, excretion, and toxicity profiles of drug candidates. rsc.org |
Discovery of Novel Biological Targets for 5-Chloroquinolin-8-yl Acetonitrile (B52724) Derivatives
While quinoline derivatives have a well-established history as antimalarial and anticancer agents, a significant future research direction lies in the identification of novel biological targets for compounds like this compound. nih.govwikipedia.org The versatility of the quinoline scaffold suggests its potential to interact with a wide array of biological macromolecules. nih.govacs.org
Emerging research indicates that quinoline-based compounds can modulate the activity of various enzymes and receptors implicated in a range of diseases. For instance, certain quinoline derivatives have shown inhibitory activity against kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. nih.gov Other potential targets include topoisomerases, enzymes crucial for DNA replication, and proteasome inhibitors. nih.gov
Target identification strategies are becoming increasingly sophisticated. Approaches such as affinity chromatography, where a derivative of the compound of interest is used to "fish" for its binding partners in cell lysates, are powerful tools. nih.gov Additionally, computational methods, including inverse docking and network pharmacology, can predict potential protein targets based on the chemical structure of the ligand. customsmobile.com The elucidation of these novel targets will open up new therapeutic avenues for this compound derivatives beyond their traditional applications.
Leveraging High-Throughput Screening and Combinatorial Chemistry in Quinoline Research
The exploration of the vast chemical space around the this compound core can be significantly accelerated by leveraging high-throughput screening (HTS) and combinatorial chemistry. nih.gov These technologies enable the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the chances of identifying novel hits and leads. wikipedia.org
Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of different but structurally related molecules. wikipedia.org By employing techniques like solid-phase or solution-phase parallel synthesis, diverse libraries of quinoline derivatives can be generated by varying the substituents at different positions of the quinoline ring. nih.govacs.org Multicomponent reactions are particularly well-suited for combinatorial synthesis, as they allow for the construction of complex molecules in a single step from multiple starting materials, leading to high structural diversity. rsc.org
Once these libraries are synthesized, HTS can be employed to rapidly screen them against a panel of biological targets. nih.gov The integration of automation and miniaturized assays allows for the testing of thousands of compounds in a short period. nih.gov The hits identified from HTS campaigns can then be further optimized using the rational design principles discussed earlier. ijprajournal.com This powerful combination of combinatorial synthesis and HTS is a key strategy for unlocking the full therapeutic potential of the this compound scaffold. rsc.org
| Technology | Role in Quinoline Research |
| Combinatorial Chemistry | Rapid synthesis of large, diverse libraries of quinoline derivatives. wikipedia.org |
| High-Throughput Screening (HTS) | Rapidly screen compound libraries against biological targets to identify hits. nih.gov |
| Multicomponent Reactions | Efficiently generate structural diversity in quinoline libraries. rsc.org |
| Parallel Synthesis | Systematically synthesize structurally related compounds for structure-activity relationship studies. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Chloroquinolin-8-yl)acetonitrile, and how can reaction purity be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 5-chloro-8-aminoquinoline (or its halogenated derivative) with acetonitrile precursors under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Catalysts like palladium or copper may enhance yield. Purity optimization involves HPLC analysis (>95% purity, as in ) and recrystallization from ethanol or acetonitrile to remove byproducts .
- Data Note : Monitor reaction progress via TLC or GC-MS. Typical yields range from 60–85%, depending on substrate reactivity and catalyst efficiency.
Q. How is the molecular structure of this compound validated?
- Methodology : Use spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions on the quinoline ring and nitrile group (e.g., δ ~3.5 ppm for CHCN in H NMR; ).
- X-ray crystallography : Programs like SHELX or WinGX ( ) resolve crystal packing and bond angles. For example, bond lengths between the quinoline Cl and adjacent C atoms should align with DFT-calculated values.
Q. What are the stability and storage conditions for this compound?
- Methodology : Stability tests under varying temperatures (-20°C to 25°C) and humidity show decomposition above 40°C, forming toxic gases (e.g., HCN). Store at -20°C in amber vials under inert gas (N) to prevent oxidation ( ).
- Safety : Avoid contact with strong oxidizers; decomposition products include CO and NO ().
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer studies?
- Methodology :
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) and MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with controls like 5-chloro-8-aminoquinoline derivatives ().
- Mechanistic studies : Perform molecular docking to predict binding affinity for targets like topoisomerase II or cytochrome P450. Validate via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).
- Data Contradictions : Conflicting IC values across studies may arise from cell line heterogeneity or assay conditions. Replicate experiments with standardized protocols .
Q. What strategies mitigate byproduct formation during synthesis, and how are these impurities characterized?
- Methodology :
- Byproduct identification : Use LC-MS/MS or HRMS to detect intermediates (e.g., dechlorinated analogs or dimerization products).
- Process optimization : Adjust stoichiometry (e.g., excess nitrile precursor) or employ flow chemistry to minimize side reactions.
- Case Study : In , similar quinoline-acetonitrile derivatives showed 5–10% dimeric byproducts, reduced via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How does the electronic nature of the quinoline ring influence the reactivity of the nitrile group in catalytic applications?
- Methodology :
- Computational analysis : DFT calculations (e.g., Gaussian 16) assess electron-withdrawing effects of the Cl substituent on nitrile electrophilicity.
- Kinetic studies : Compare reaction rates in nucleophilic additions (e.g., with Grignard reagents) against non-chlorinated analogs.
- Data Insight : The 5-Cl group decreases electron density at the nitrile carbon, enhancing susceptibility to nucleophilic attack (theoretical ΔG‡ ~15 kcal/mol lower than unsubstituted quinoline) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
